tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate, Mixture of diastereomers
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Overview
Description
The compound “tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate, Mixture of diastereomers” likely contains a tert-butyl group, a cyclopropyl group, and an ester group . The term “mixture of diastereomers” suggests that it contains two or more stereoisomers that are not mirror images of each other .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl esters are generally synthesized through esterification or substitution reactions . The synthesis could involve the reaction of a carboxylic acid or a carboxylate ion with tert-butanol .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the steric bulk of the tert-butyl group . In general, substituents prefer equatorial rather than axial positions in order to minimize the steric strain .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the ester group and the tert-butyl group . The ester group could undergo hydrolysis, reduction, or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the tert-butyl group and the ester group. For example, tert-butyl groups are known to increase hydrophobicity and decrease polarity .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves the reaction of tert-butyl 3-bromo-3-oxopropanoate with 2-methylcyclopropane-1-carboxylic acid in the presence of a base to form a mixture of diastereomers.", "Starting Materials": [ "tert-butyl 3-bromo-3-oxopropanoate", "2-methylcyclopropane-1-carboxylic acid", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-bromo-3-oxopropanoate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a stoichiometric amount of 2-methylcyclopropane-1-carboxylic acid to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization to obtain a mixture of diastereomers of tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate." ] } | |
CAS RN |
134302-10-6 |
Product Name |
tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate, Mixture of diastereomers |
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
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